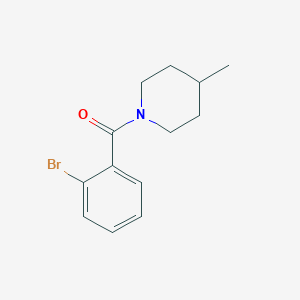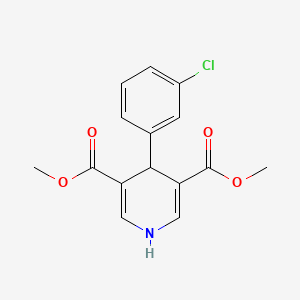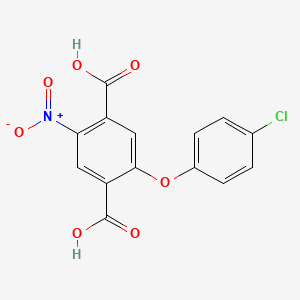![molecular formula C12H11N3O3S2 B5516249 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thioamide with chloroacetoacetate, a method that can achieve yields above 60% (Tang Li-jua, 2015). Microwave-assisted synthesis provides a facile route for creating thiadiazole scaffolds, suggesting a possible methodology for synthesizing our compound of interest (Shailee V. Tiwari et al., 2017).
Molecular Structure Analysis
Structural elucidation of similar compounds often relies on a combination of IR, NMR, and mass spectral studies, providing a comprehensive understanding of the molecular framework (Shailee V. Tiwari et al., 2017). X-ray crystallography offers precise insights into the spatial arrangement, crucial for understanding the compound's interactions at the molecular level (W. Dölling et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole derivatives includes facile transformations under microwave irradiation, highlighting the synthetic versatility of these compounds (Shailee V. Tiwari et al., 2017). The ability to undergo various chemical reactions makes thiadiazole derivatives adaptable for functionalization and further chemical modifications.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data for "N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide" is not directly available, analogs provide insights into these attributes, which are critical for practical applications (Shailee V. Tiwari et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to participate in further chemical transformations, define the compound's utility in synthesis and application. The thiadiazole core is known for its reactivity, which can be leveraged for creating a wide array of derivatives with potential biological activities (Shailee V. Tiwari et al., 2017).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole among other moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity, antiurease, and antilipase activities, suggesting potential applications in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Biological Activity of Triazolo[3,4-b][1,3,4]thiadiazole Derivatives
Patel and Patel (2015) synthesized heterocyclic compounds incorporating the 1,3,4-thiadiazole structure, characterized by spectroscopic methods, and tested for antibacterial and antifungal activities. The study demonstrates the compound's potential as antimicrobial agents, which could be further explored for therapeutic applications (Patel & Patel, 2015).
Benzofuran and Benzo[d]isothiazole Derivatives as Mycobacterium tuberculosis Inhibitors
Research by Reddy et al. (2014) focused on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives, specifically targeting Mycobacterium tuberculosis DNA GyrB inhibition. One compound emerged as a promising inhibitor, showcasing significant antitubercular activity and minimal cytotoxicity, indicating potential for antitubercular drug development (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Anticancer Activity of Benzothiazole Acylhydrazones
Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. Some compounds displayed significant inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents. This study highlights the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Synthesis and Anticancer Evaluation of Thiadiazole Derivatives
Tiwari et al. (2017) conducted a study on the synthesis of thiadiazole derivatives containing benzamide groups and evaluated their anticancer activity. The findings indicated that several synthesized compounds exhibited promising anticancer activity, with specific compounds outperforming the standard drug Adriamycin against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Safety and Hazards
Orientations Futures
The phosphoramidite method, which uses ETT as a coupling agent, has been applied not only to the synthesis of oligodeoxyribonucleotides but also to that of oligoribonucleotides. It has enabled the production of a variety of biologically important substances, such as primers for the polymerase chain reaction, oligonucleotide probes, oligonucleotide medicines, and cyclic dinucleotides . This suggests potential future directions in the synthesis of other biologically important substances.
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-2-19-12-15-14-11(20-12)13-10(16)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXPWMOFLCDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)
![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)
![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)


![5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)